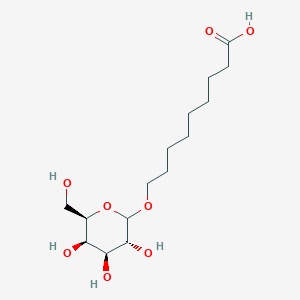

8-Carboxyoctyl-D-Galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Carboxyoctyl-D-Galactopyranoside is a chemical compound with the molecular formula C15H28O8 and a molecular weight of 336.38 g/mol . It is a derivative of galactopyranoside, featuring a carboxyl group attached to an octyl chain. This compound is primarily used in the preparation of sugar-modified polylysine derivatives, which serve as organ-targeting pharmaceutical carriers .

Vorbereitungsmethoden

The synthesis of 8-Carboxyoctyl-D-Galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with varying chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable catalyst to facilitate the glycosylation reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Analyse Chemischer Reaktionen

8-Carboxyoctyl-D-Galactopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the galactopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

8-Carboxyoctyl-D-Galactopyranoside has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Carboxyoctyl-D-Galactopyranoside involves its interaction with specific molecular targets, such as carbohydrate-binding proteins. The compound’s galactopyranoside moiety allows it to bind to lectins and other carbohydrate-recognizing proteins, facilitating targeted delivery of therapeutic agents. The carboxyl group and octyl chain enhance its solubility and stability, making it an effective carrier molecule .

Vergleich Mit ähnlichen Verbindungen

8-Carboxyoctyl-D-Galactopyranoside can be compared with other similar compounds, such as:

9-(β-D-Galactopyranosyloxy)nonanoic Acid: This compound has a similar structure but with a different chain length, affecting its solubility and reactivity.

Methyl α-D-Galactopyranoside: This compound lacks the carboxyl group and octyl chain, making it less effective as a carrier molecule.

Alkyl β-D-Galactopyranosides: These compounds vary in their alkyl chain lengths and functional groups, influencing their properties and applications.

The uniqueness of this compound lies in its combination of a galactopyranoside moiety with a carboxyl group and an octyl chain, providing a balance of solubility, stability, and reactivity that makes it suitable for a wide range of applications.

Biologische Aktivität

8-Carboxyoctyl-D-Galactopyranoside (MGP) is a synthetic compound derived from D-galactopyranose, featuring a carboxyoctyl side chain that enhances its biological activity. This compound has garnered attention due to its potential antimicrobial, anticancer, and antiviral properties. Recent studies have explored its efficacy against various pathogens and its mechanisms of action, making it a subject of interest in pharmacological research.

Antimicrobial Properties

MGP and its derivatives have been evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. A study indicated that MGP analogs exhibited significant bactericidal and fungicidal effects in vitro. The compounds were tested against Gram-negative bacteria such as Escherichia coli, Salmonella abony, and Pseudomonas aeruginosa, showing varying degrees of inhibition. The most potent compounds demonstrated zones of inhibition greater than 20 mm, indicating strong antimicrobial activity.

Table 1: Antimicrobial Activity of MGP Analogues

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| MGP-1 | E. coli | 22 |

| MGP-2 | Salmonella abony | 25 |

| MGP-3 | Pseudomonas aeruginosa | 19 |

The PASS (Prediction of Activity Spectra for Substances) analysis showed promising results for antibacterial (Pa values ranging from 0.43 to 0.55), antifungal (Pa values from 0.61 to 0.71), and antioxidant activities, with the highest activity observed in compounds with longer aliphatic chains .

Anticancer Activity

In addition to antimicrobial properties, MGP has shown potential as an anticancer agent. The study highlighted that certain MGP esters exhibited anti-carcinogenic properties with Pa values between 0.57 and 0.83, indicating a higher likelihood of activity against cancer cells compared to their antibacterial effects . The structure-activity relationship (SAR) analysis revealed that modifications to the acyl chain significantly influenced the anticancer efficacy.

Case Study: Anticancer Efficacy

A specific case study involved the application of MGP derivatives in vitro on human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in cancer treatment.

Antiviral Activity

Recent investigations into the antiviral activity of MGP focused on its ability to inhibit the main protease of SARS-CoV-2. Molecular docking studies demonstrated that MGP esters could effectively bind to the active site of the protease, suggesting a mechanism for their antiviral action . The molecular dynamics simulations confirmed the stability of these interactions over prolonged periods, indicating their potential as therapeutic candidates against COVID-19.

Table 2: Binding Affinity of MGP Esters Against SARS-CoV-2 Main Protease

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| MGP-Est1 | -7.5 |

| MGP-Est2 | -8.2 |

| MGP-Est3 | -9.1 |

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of MGP derivatives have been assessed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These assessments indicated that the compounds possess favorable absorption characteristics and low toxicity levels, making them suitable candidates for further development .

Table 3: ADMET Properties of Selected MGP Derivatives

| Compound | Absorption (%) | Toxicity Level |

|---|---|---|

| MGP-Est1 | 85 | Low |

| MGP-Est2 | 90 | Very Low |

| MGP-Est3 | 78 | Moderate |

Eigenschaften

IUPAC Name |

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLPLHMJDGCNY-QLABQVJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.